molecular formula C15H19N3O2 B2909821 (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide CAS No. 1436030-18-0

(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide

Cat. No. B2909821
CAS RN: 1436030-18-0
M. Wt: 273.336
InChI Key: VRMGYHKURHQQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide, also known as EPMC, is a synthetic compound that belongs to the class of cyanamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture.

Mechanism of Action

The mechanism of action of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide is not fully understood. However, it is believed that (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide exerts its antibacterial and antifungal activity by inhibiting the synthesis of bacterial and fungal cell walls. It has been suggested that (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide may act as a competitive inhibitor of the enzyme UDP-N-acetylmuramyl-L-alanine synthase, which is involved in the biosynthesis of bacterial cell walls. In addition, (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide has been found to have minimal toxicity and does not cause any significant adverse effects on the liver, kidney, or other vital organs. It has been reported to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide has also been found to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide is its broad-spectrum antibacterial and antifungal activity. It has also been found to have potent anticancer activity against various cancer cell lines. In addition, (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide has good pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research and development of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide. Another area of research is the investigation of the mechanism of action of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide to gain a better understanding of its antibacterial, antifungal, and anticancer activity. In addition, further studies are needed to evaluate the safety and efficacy of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide in animal models and clinical trials. Finally, the potential applications of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide in agriculture, such as crop protection and pest control, should also be explored.

Synthesis Methods

(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide can be synthesized by the reaction of 3-ethylbenzaldehyde, morpholine, and cyanamide in the presence of a catalyst such as boron trifluoride etherate. The reaction takes place at room temperature, and the resulting product is obtained in good yield. The purity of (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide can be enhanced by recrystallization from a suitable solvent.

Scientific Research Applications

(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide has shown promising results in various scientific research applications. It has been reported to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide has also been found to have antifungal activity against Candida albicans and Aspergillus niger. In addition, (3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide has been investigated for its potential anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

(3-ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-13-4-3-5-14(10-13)18(12-16)11-15(19)17-6-8-20-9-7-17/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMGYHKURHQQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)N2CCOCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethylphenyl)-(2-morpholin-4-yl-2-oxoethyl)cyanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.